Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-
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Overview
Description
Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- typically involves the functionalization of the pyrrolidine nitrogen by introducing different aromatic rings . The reaction conditions often require specific catalysts and solvents to achieve the desired product. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the literature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes involved in the DNA damage repair process . This inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death, which is particularly useful in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds containing a pyrrolidine ring fused to a benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two keto groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit PARP enzymes sets it apart from other similar compounds, making it a valuable candidate for further research and development in various scientific fields.
Properties
CAS No. |
65242-25-3 |
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Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[(2-pyrrolidin-1-ylcyclohexen-1-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H17N3/c15-10-12(11-16)9-13-5-1-2-6-14(13)17-7-3-4-8-17/h9H,1-8H2 |
InChI Key |
IOUIJVOEWWITCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C=C(C#N)C#N)N2CCCC2 |
Origin of Product |
United States |
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